Cas no 2228381-54-0 (1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene)

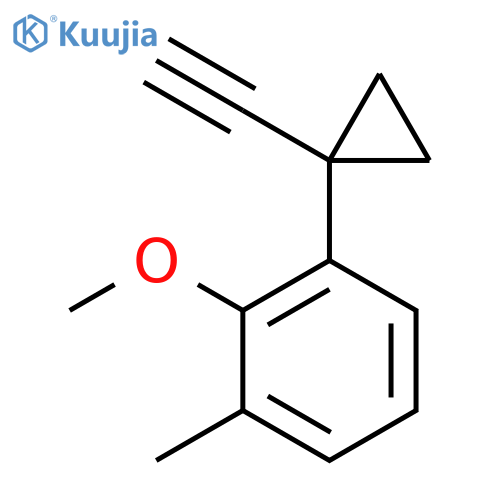

2228381-54-0 structure

商品名:1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene

- 2228381-54-0

- EN300-1784705

-

- インチ: 1S/C13H14O/c1-4-13(8-9-13)11-7-5-6-10(2)12(11)14-3/h1,5-7H,8-9H2,2-3H3

- InChIKey: QZCDYIFKOJSZDI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C)=CC=CC=1C1(C#C)CC1

計算された属性

- せいみつぶんしりょう: 186.104465066g/mol

- どういたいしつりょう: 186.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 9.2Ų

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784705-0.05g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 0.05g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-1g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 1g |

$1485.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-5.0g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 5g |

$4309.0 | 2023-05-23 | ||

| Enamine | EN300-1784705-10g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 10g |

$6390.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-5g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 5g |

$4309.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-0.25g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 0.25g |

$1366.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-0.5g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 0.5g |

$1426.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-10.0g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 10g |

$6390.0 | 2023-05-23 | ||

| Enamine | EN300-1784705-0.1g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 0.1g |

$1307.0 | 2023-09-19 | ||

| Enamine | EN300-1784705-2.5g |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene |

2228381-54-0 | 2.5g |

$2912.0 | 2023-09-19 |

1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2228381-54-0 (1-(1-ethynylcyclopropyl)-2-methoxy-3-methylbenzene) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2039-76-1(3-Acetylphenanthrene)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量